molecular formula C11H10FNO B8479801 1-n-Glycidyl-4-fluoro-indole

1-n-Glycidyl-4-fluoro-indole

Cat. No. B8479801
M. Wt: 191.20 g/mol
InChI Key: SIUOZYOLMBWWRU-UHFFFAOYSA-N
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Patent
US06204274B1

Procedure details

Epibromohydrin (0.64 ml, 7.5 mmole) was added to a stirred solution of 4-fluoroindole (1.0 g, 7.4 mmole) and sodium hydride (0.32 g, 8.1 mmole) in anhydrous DMF (20 ml), and the mixture was heated at 60° C. under nitrogen for 15 hours. Water (100 ml) was added and the product extracted into CH2Cl2 (3×25 ml). The combined organics were washed with water (25 ml), brine (25 ml) and dried over anhydrous sodium sulfate. Filtration and concentration in vacuo gave the crude product as a yellow colored oil (1.34 g). This was purified by flash silica gel chromatography (30% ethyl acetate in hexane) to afford the titled product as a light oil (1.27 g, 90% yield).
Quantity
0.64 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Yield
90%

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[O:5][CH2:4]1)Br.[F:6][C:7]1[CH:15]=[CH:14][CH:13]=[C:12]2[C:8]=1[CH:9]=[CH:10][NH:11]2.[H-].[Na+].O>CN(C=O)C>[CH2:1]([N:11]1[C:12]2[C:8](=[C:7]([F:6])[CH:15]=[CH:14][CH:13]=2)[CH:9]=[CH:10]1)[CH:3]1[O:5][CH2:4]1 |f:2.3|

Inputs

Step One
Name
Quantity
0.64 mL
Type
reactant
Smiles
C(Br)C1CO1
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C2C=CNC2=CC=C1
Name
Quantity
0.32 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product extracted into CH2Cl2 (3×25 ml)
WASH
Type
WASH
Details
The combined organics were washed with water (25 ml), brine (25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration and concentration in vacuo
CUSTOM
Type
CUSTOM
Details
gave the crude product as a yellow colored oil (1.34 g)
CUSTOM
Type
CUSTOM
Details
This was purified by flash silica gel chromatography (30% ethyl acetate in hexane)

Outcomes

Product
Name
Type
product
Smiles
C(C1CO1)N1C=CC2=C(C=CC=C12)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.27 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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